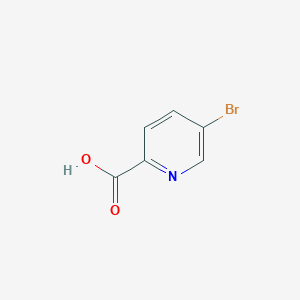

5-Bromopyridine-2-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNQIBXLAHVDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345989 | |

| Record name | 5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30766-11-1 | |

| Record name | 5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopyridine-2-carboxylic Acid (CAS No. 30766-11-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromopyridine-2-carboxylic acid, a pivotal building block in modern medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, key synthetic protocols, and its application in the development of biologically active molecules.

Core Compound Properties

This compound, also known as 5-bromo-2-picolinic acid, is a white to off-white solid compound. Its chemical structure, featuring a pyridine ring substituted with a bromine atom and a carboxylic acid group, makes it a versatile intermediate for a range of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 30766-11-1[1][2][3][4] |

| Molecular Formula | C₆H₄BrNO₂[1][3] |

| Molecular Weight | 202.01 g/mol [1][3] |

| Appearance | White to off-white solid/powder[1][3] |

| Melting Point | 173-175 °C[3] |

| Boiling Point (Predicted) | 319.5 ± 27.0 °C[3] |

| Density (Predicted) | 1.813 ± 0.06 g/cm³[3] |

| pKa (Predicted) | 3.41 ± 0.10[3] |

| Solubility | Soluble in methanol[3] |

| Storage Conditions | 0-8 °C, Keep in a dark, dry, and sealed container[1][3] |

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of a wide array of more complex molecules. Its reactivity is primarily centered around the carboxylic acid group and the bromine-substituted pyridine ring. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The carboxylic acid moiety can undergo esterification, amidation, or reduction.

This compound is widely utilized in pharmaceutical development as a key intermediate for creating anti-inflammatory and anti-cancer agents.[1] In agricultural chemistry, it serves as a precursor for herbicides and fungicides.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 5-bromo-2-methylpyridine.

Protocol: Oxidation of 5-bromo-2-methylpyridine

-

Materials:

-

5-bromo-2-methylpyridine (6.0 g, 35 mmol)

-

Potassium permanganate (KMnO₄) (24.8 g, 157 mmol)

-

Water (150 mL)

-

Concentrated hydrochloric acid

-

-

Procedure:

-

In a 250 mL three-necked flask equipped with a stirrer, thermometer, and condenser, add 150 mL of water and 6.0 g of 5-bromo-2-methylpyridine.

-

Heat the mixture to 80 °C while stirring.

-

Add 24.8 g of potassium permanganate in three portions at one-hour intervals.

-

Maintain the reaction temperature at 80 °C and continue stirring for 3-4 hours after the final addition.

-

Upon completion of the reaction, filter the hot mixture to remove manganese dioxide, yielding a clear filtrate.

-

Cool the filtrate and adjust the pH to 4-5 with concentrated hydrochloric acid.

-

A white solid, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[3]

-

Esterification of this compound

The carboxylic acid group can be readily converted to its methyl ester, a common precursor in further synthetic steps.

Protocol: Synthesis of Methyl 5-bromopyridine-2-carboxylate

-

Materials:

-

This compound (50.0 g, 0.247 mol)

-

Anhydrous methanol (400 mL)

-

Thionyl chloride (107.0 mL, 2.47 mol)

-

-

Procedure:

-

To a solution of 50.0 g of this compound in 400 mL of anhydrous methanol, cool the mixture to 0 °C.

-

Add 107.0 mL of thionyl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and then heat at 50 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be purified by standard methods.

-

Application in Drug Discovery: Suzuki-Miyaura Coupling

The bromine atom on the pyridine ring of this compound (or its ester derivative) is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmacologically active compounds.

Representative Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

Methyl 5-bromopyridine-2-carboxylate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane

-

Degassed water

-

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 5-bromopyridine-2-carboxylate, the desired arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

-

Add a 4:1 mixture of 1,4-dioxane and degassed water.

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 15-24 hours.

-

After completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualizations

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow starting from this compound, involving esterification followed by a Suzuki-Miyaura cross-coupling reaction to generate a more complex, drug-like scaffold.

Caption: Synthetic workflow for the elaboration of this compound.

Relevance in Signaling Pathways

While this compound itself is not a known inhibitor of specific signaling pathways, it is a crucial building block for synthesizing molecules that are. For instance, pyridine-based structures are common in kinase inhibitors that target signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following diagram illustrates a simplified EGFR signaling cascade, which can be targeted by inhibitors synthesized using precursors like this compound.

Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.

This guide provides a foundational understanding of this compound for its application in research and development. Its versatile reactivity and established synthetic utility underscore its importance as a valuable chemical intermediate.

References

An In-Depth Technical Guide to the Physical Properties of 5-Bromopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromopyridine-2-carboxylic acid (CAS No. 30766-11-1), a key intermediate in the pharmaceutical and agrochemical industries. The information is presented to assist in laboratory handling, synthesis, and quality control.

Core Physical and Chemical Data

This compound is a white to off-white crystalline powder. Its structural and physical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₂ | |

| Molecular Weight | 202.01 g/mol | |

| Melting Point | 173-175 °C | |

| Boiling Point | 319.5 ± 27.0 °C (Predicted) | |

| Density | 1.813 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.41 ± 0.10 (Predicted) | |

| Appearance | White to off-white powder/crystal | |

| Solubility | Soluble in methanol | |

| Vapor Pressure | 0.000141 mmHg at 25°C | |

| Storage | Keep in a dark place, sealed in dry, room temperature |

Experimental Protocols

While specific experimental determinations for each physical property of this compound are not extensively published, the following sections describe standard laboratory methodologies for obtaining such data for a solid carboxylic acid.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) suggests high purity, while a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely ground, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device) alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point (173°C).

-

Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid drop appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Solubility Assessment

Solubility provides insight into how the compound will behave in various solvent systems, crucial for reaction setup, purification, and formulation.

Methodology (Qualitative):

-

Solvent Selection: A panel of solvents is chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Procedure: Approximately 10-20 mg of this compound is placed into a small test tube.

-

Addition & Observation: The selected solvent (0.5 mL) is added. The tube is agitated or vortexed for 1-2 minutes.

-

Classification: The solubility is observed and classified as 'soluble' (no visible solid), 'partially soluble' (some solid remains), or 'insoluble' (no change). The compound is noted to be soluble in methanol.

pKa Determination (Potentiometric Titration)

The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution.

Methodology:

-

Solution Preparation: A precise mass of this compound is dissolved in a known volume of deionized water or a water/co-solvent mixture (if solubility is low) to create a solution of known concentration.

-

Titration Setup: A calibrated pH meter is submerged in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point—the point at which half of the acid has been neutralized. At this point, pH = pKa.

Synthesis Workflow

This compound can be synthesized via the oxidation of 5-Bromo-2-methylpyridine.

Protocol Overview: The synthesis involves the oxidation of 5-bromo-2-methylpyridine using potassium permanganate (KMnO₄) in an aqueous solution. The reaction mixture is heated to drive the reaction to completion. Following the reaction, the product is isolated from the filtrate by adjusting the pH to precipitate the carboxylic acid.

This technical guide provides essential physical data and standardized methodologies relevant to this compound, supporting its application in research and development.

An In-depth Technical Guide to the Molecular Structure and Applications of 5-Bromopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom and a carboxylic acid group, makes it a versatile precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it delves into the significant role of its derivatives in drug discovery, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP) for cancer therapy, and details the relevant signaling pathways.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₄BrNO₂, is a white to off-white crystalline solid. The presence of the electron-withdrawing bromine atom and carboxylic acid group on the pyridine ring significantly influences its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrNO₂ | [1][2] |

| Molecular Weight | 202.01 g/mol | [1][2] |

| CAS Number | 30766-11-1 | [1][3] |

| Appearance | White to light yellow powder/crystal | [4][5] |

| Melting Point | 173-176 °C | [4][6] |

| Solubility | Soluble in methanol. | [1] |

| pKa | 3.41±0.10 (Predicted) | [5] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the oxidation of 5-bromo-2-methylpyridine. This process is a key step in making this versatile building block readily available for further chemical modifications.

Experimental Protocols

1. Synthesis of this compound from 5-bromo-2-methylpyridine

This protocol describes the oxidation of 5-bromo-2-methylpyridine using potassium permanganate.

-

Materials: 5-bromo-2-methylpyridine, Potassium permanganate (KMnO₄), Water, Hydrochloric acid (HCl).

-

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 150 mL of water and 6.0 g (35 mmol) of 5-bromo-2-methylpyridine.[1]

-

Heat the mixture to 80 °C with stirring.[1]

-

Add 24.8 g (157 mmol) of potassium permanganate in three portions at one-hour intervals.[1]

-

Maintain the reaction temperature at 80 °C and continue stirring for 3-4 hours.[1]

-

After the reaction is complete, filter the hot mixture to remove manganese dioxide.

-

Cool the filtrate and adjust the pH to 4-5 with concentrated hydrochloric acid to precipitate the product.[1]

-

Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

2. Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals for the six carbon atoms, including the carboxyl carbon and the five carbons of the pyridine ring. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Br stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (202.01 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). |

Role in Drug Development: PARP Inhibition

This compound is a key scaffold in the synthesis of potent inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death. This concept is known as synthetic lethality.[7][8]

Several clinically approved PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, incorporate a phthalazinone or a related heterocyclic core that can be synthesized from precursors derived from this compound. The pyridine-2-carboxamide moiety is a common feature in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic site of the enzyme.[7]

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and organic synthesis. Its well-defined structure and reactivity provide a robust platform for the creation of diverse and complex molecules. The successful application of its derivatives as PARP inhibitors in oncology highlights the critical role of such foundational chemical entities in the development of targeted therapies. This guide provides researchers and drug development professionals with essential technical information to facilitate the effective use of this compound in their scientific endeavors.

References

- 1. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 5-Bromo-2-pyridinecarboxylic acid | 30766-11-1 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromopyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromopyridine-2-carboxylic acid (also known as 5-bromopicolinic acid), a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of data from closely related analogs, established spectroscopic principles, and typical experimental methodologies. This information is intended to serve as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives. These values are compiled from literature data on analogous compounds and general principles of spectroscopic interpretation.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ) for the Acid | Multiplicity | Coupling Constant (J) in Hz | Data for Methyl 5-bromopyridine-2-carboxylate (in DMSO)[1] |

| H-6 | ~8.8 ppm | d | ~2.0 Hz | 8.86 |

| H-4 | ~8.3 ppm | dd | ~8.4, 2.4 Hz | 8.28 |

| H-3 | ~8.0 ppm | d | ~8.4 Hz | 8.00 |

| -COOH | >10 ppm | br s | - | N/A |

Table 2: ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts for this compound are based on typical values for substituted pyridines and carboxylic acids.

| Carbon | Predicted Chemical Shift (δ) |

| C-2 (C-COOH) | 165 - 175 ppm |

| C-6 | ~150 ppm |

| C-4 | ~140 ppm |

| C-3 | ~125 ppm |

| C-5 (C-Br) | ~120 ppm |

| COOH | 165 - 185 ppm |

Table 3: Infrared (IR) Spectroscopy Data

The expected IR absorption bands for this compound are based on the characteristic vibrational modes of carboxylic acids and substituted pyridine rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 2500 - 3300 | Strong, Broad |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O | Stretch | 1710 - 1760 | Strong |

| C=C, C=N | Ring Stretch | 1400 - 1600 | Medium |

| C-O | Stretch | 1210 - 1320 | Strong |

| O-H | Bend | 910 - 950 | Medium |

Table 4: Mass Spectrometry Data

The molecular weight of this compound is 202.01 g/mol .[2][3] The expected mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

| Ion | m/z | Description |

| [M]⁺ | 202/204 | Molecular ion (presence of Br isotope) |

| [M-OH]⁺ | 185/187 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 157/159 | Loss of carboxyl group |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron impact (EI) or electrospray ionization (ESI) can be used. EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized batch of this compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

The Versatility of 5-Bromopyridine-2-carboxylic Acid Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2-carboxylic acid has emerged as a highly valuable scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique structural features, including the presence of a bromine atom amenable to cross-coupling reactions and a carboxylic acid group for amide bond formation, provide a gateway to novel chemical entities with significant pharmacological potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of derivatives of this compound, with a focus on their roles as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

Core Synthetic Methodologies

The strategic functionalization of the this compound core is primarily achieved through two robust and widely utilized synthetic transformations: Suzuki-Miyaura cross-coupling at the bromine-bearing C5 position and amide bond formation at the C2-carboxylic acid moiety. These reactions allow for the systematic exploration of the chemical space around the pyridine scaffold to optimize biological activity and pharmacokinetic properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 5-aryl-pyridine-2-carboxylic acid derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Methyl 5-bromopyridine-2-carboxylate

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a Schlenk flask is added methyl 5-bromopyridine-2-carboxylate (1.0 equiv), the respective arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%) is added, followed by degassed 1,4-dioxane and water (4:1 v/v).

-

The reaction mixture is heated to 90 °C and stirred vigorously for 12-16 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 5-aryl-pyridine-2-carboxylate.

-

Subsequent hydrolysis of the ester group yields the corresponding carboxylic acid.

An In-depth Technical Guide to the Biological Activity of 5-Bromopyridine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridine-2-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique structural features, including a bromine atom amenable to substitution and a carboxylic acid group for derivatization, make it a valuable starting material for the synthesis of novel compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, with a primary focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays and synthetic methodologies are presented, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their therapeutic potential.

Introduction

Pyridine and its derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The incorporation of a bromine atom and a carboxylic acid group onto the pyridine ring, as seen in this compound, provides a strategic platform for chemical modifications to explore structure-activity relationships (SAR). The carboxylic acid moiety allows for the formation of various derivatives, including amides, esters, and hydrazides, while the bromine atom can be utilized in cross-coupling reactions to introduce further diversity. This guide will delve into the reported biological activities of these derivatives, with a particular emphasis on their potential as anticancer and antimicrobial agents.

Synthetic Pathways for this compound Derivatives

The primary routes for the derivatization of this compound involve modifications at the carboxylic acid group. The following sections detail common synthetic protocols for preparing amide and hydrazide derivatives.

Synthesis of N-Aryl-5-bromopyridine-2-carboxamides

The synthesis of N-aryl-5-bromopyridine-2-carboxamides is a common strategy to generate libraries of compounds for biological screening. A general synthetic approach is outlined below.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq). The reaction is typically stirred at room temperature for 30 minutes to form an activated ester.

-

Amine Addition: The desired substituted aniline (1.0 eq) is then added to the reaction mixture.

-

Reaction Progression: The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-aryl-5-bromopyridine-2-carboxamide.

Synthesis of 5-Bromopyridine-2-carbohydrazide and its Hydrazone Derivatives

Hydrazide and hydrazone derivatives of carboxylic acids are known to possess a broad spectrum of biological activities. The synthesis of these derivatives from this compound is a two-step process.

Experimental Protocol: Synthesis of 5-Bromopyridine-2-carbohydrazide

-

Esterification: this compound (1.0 eq) is refluxed in methanol in the presence of a catalytic amount of sulfuric acid for 6-8 hours to yield the methyl ester. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude methyl 5-bromopyridine-2-carboxylate.

-

Hydrazinolysis: The crude methyl ester (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (10 eq) is added. The mixture is refluxed for 12-16 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 5-Bromopyridine-2-carbohydrazide.

Experimental Protocol: Synthesis of Hydrazone Derivatives

-

Condensation: To a solution of 5-Bromopyridine-2-carbohydrazide (1.0 eq) in ethanol, the desired aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid are added.

-

Reaction: The mixture is refluxed for 4-6 hours and monitored by TLC.

-

Isolation: After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the pure hydrazone derivative.

Diagram of Synthetic Workflow

Caption: General synthetic routes for derivatives of this compound.

Anticancer Activity

Derivatives of pyridine and related heterocycles are well-represented among anticancer agents. The following sections summarize the cytotoxic activities of compounds structurally related to this compound derivatives against various cancer cell lines.

Cytotoxicity of N-Aryl Carboxamide Derivatives

While specific data for N-aryl-5-bromopyridine-2-carboxamides is limited in the readily available literature, studies on structurally similar N-substituted carboxamides have demonstrated significant anticancer activity. For instance, a series of N-substituted 1H-indole-2-carboxamides showed potent cytotoxicity against various cancer cell lines.[1]

Table 1: In Vitro Anticancer Activity of Structurally Related N-Substituted Carboxamides [1]

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 12 | K-562 (Leukemia) | 0.33 |

| Compound 14 | K-562 (Leukemia) | 0.61 |

| Compound 4 | K-562 (Leukemia) | 0.61 |

| Compound 10 | HCT-116 (Colon) | 1.01 |

Note: The data presented is for structurally related indole-2-carboxamides and serves as a proxy for the potential activity of 5-bromopyridine-2-carboxamide derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4][5]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Diagram of MTT Assay Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Antimicrobial Activity

Hydrazone derivatives of various heterocyclic carboxylic acids have been reported to exhibit significant antimicrobial activity.

Antibacterial and Antifungal Activity of Hydrazone Derivatives

Studies on hydrazones derived from 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid have shown potent antimicrobial activity.[6]

Table 2: Antimicrobial Activity of Structurally Related Hydrazone Derivatives [6]

| Compound | Microorganism | MIC (µg/mL) |

| Compound 21 | Enterococcus faecalis | 3.9 |

| Compound 21 | Staphylococcus epidermidis | 3.9 |

| Compound 22 | Enterococcus faecalis | 3.9 |

| Compound 22 | Staphylococcus epidermidis | 3.9 |

Note: The data presented is for structurally related 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrazones and serves as a proxy for the potential activity of 5-bromopyridine-2-carbohydrazone derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanisms of Action: Enzyme Inhibition and Signaling Pathways

The anticancer activity of many pyridine-based compounds is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cancer progression. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.

Diagram of a Simplified EGFR Signaling Pathway

Caption: A simplified representation of the EGFR signaling cascade.

Diagram of a Simplified VEGFR-2 Signaling Pathway

Caption: A simplified representation of the VEGFR-2 signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against EGFR and VEGFR-2 can be determined using in vitro kinase assays.

-

Assay Setup: Recombinant human EGFR or VEGFR-2 kinase is incubated with a specific peptide substrate and ATP in a kinase assay buffer.

-

Inhibitor Addition: The test compounds are added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by non-linear regression analysis.

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives, particularly amides and hydrazones, have shown promise as anticancer and antimicrobial agents in studies of structurally related compounds. The synthetic accessibility of these derivatives, coupled with their potential to interact with key biological targets such as receptor tyrosine kinases, makes them attractive candidates for further investigation in drug discovery programs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design, synthesize, and evaluate new this compound derivatives with enhanced biological activity. Further focused studies on derivatives of this specific core molecule are warranted to fully elucidate their therapeutic potential.

References

- 1. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to 5-Bromopyridine-2-carboxylic Acid

For Immediate Release

[Shanghai, China] – In the intricate world of drug discovery and development, the identification of versatile molecular scaffolds is paramount. Among these, 5-Bromopyridine-2-carboxylic acid has emerged as a cornerstone building block, enabling the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of its application in medicinal chemistry, with a focus on its role in the development of potent enzyme inhibitors for cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

Core Properties and Versatility

This compound is a substituted pyridine derivative characterized by a bromine atom at the 5-position and a carboxylic acid at the 2-position. This specific arrangement of functional groups provides a unique platform for synthetic diversification. The carboxylic acid moiety readily participates in amide bond formation, a ubiquitous linkage in pharmaceuticals, while the bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[1]

A Key Scaffold for Potent Tankyrase Inhibitors

A prominent example of the utility of the this compound scaffold is in the synthesis of tankyrase inhibitors. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are key regulators of the Wnt/β-catenin signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers, making tankyrases attractive therapeutic targets.

One such potent and selective tankyrase inhibitor is G007-LK .[3][4][5] This small molecule incorporates a core structure derivable from this compound and demonstrates significant inhibitory activity against both tankyrase isoforms.

Quantitative Biological Data for G007-LK

| Compound | Target | IC50 (nM) | Cellular IC50 (nM) |

| G007-LK | TNKS1 | 46 | 50 |

| G007-LK | TNKS2 | 25 | 50 |

Table 1: Inhibitory activity of G007-LK against tankyrase 1 and 2.[3][4][5]

Signaling Pathway Modulation: The Wnt/β-Catenin Pathway

G007-LK exerts its anticancer effects by inhibiting the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote the degradation of Axin, thereby disrupting the destruction complex and leading to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival. G007-LK inhibits the PARP activity of tankyrases, which in turn stabilizes Axin, promoting the degradation of β-catenin and downregulating Wnt signaling.[2][6]

Experimental Protocols

The synthesis of tankyrase inhibitors based on the this compound scaffold typically involves two key steps: amide bond formation and a Suzuki-Miyaura cross-coupling reaction. The following are representative protocols for these transformations.

Synthesis of N-substituted-5-bromopyridine-2-carboxamide

This procedure outlines the formation of the amide bond between this compound and a primary or secondary amine.

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

-

Desired amine (e.g., 4-methylaniline)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (2.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-bromopyridine-2-carbonyl chloride.

-

Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-substituted-5-bromopyridine-2-carboxamide.

Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the N-substituted-5-bromopyridine-2-carboxamide with a boronic acid or ester.

Materials:

-

N-substituted-5-bromopyridine-2-carboxamide

-

Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Reaction Setup: To a reaction vessel, add the N-substituted-5-bromopyridine-2-carboxamide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Reaction: The solvent system is added, and the mixture is heated to 80-100 °C with stirring for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the final coupled product.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds, leading to the discovery of potent and selective inhibitors of key biological targets. The development of tankyrase inhibitors like G007-LK for the treatment of cancer exemplifies the profound impact of this versatile building block. Future exploration of this scaffold is poised to yield novel therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and comparative data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromopyridine-2-carboxylic acid with various arylboronic acids. This reaction is a fundamental transformation in medicinal chemistry and materials science for the synthesis of 5-aryl-pyridine-2-carboxylic acids, which are key structural motifs in numerous biologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[1] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

The Suzuki coupling of this compound presents a unique set of challenges. The presence of the carboxylic acid group and the pyridine nitrogen can influence the catalytic activity of the palladium center. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[2][3] Furthermore, the electronic properties of the pyridine ring can affect the oxidative addition step of the catalytic cycle.[2] Careful selection and optimization of the catalyst, ligand, base, and solvent system are therefore crucial for achieving high yields of the desired 5-aryl-pyridine-2-carboxylic acids.

Data Presentation: Comparative Catalyst Performance

Due to the limited availability of comprehensive data for the Suzuki coupling of this compound with a wide variety of arylboronic acids, the following table summarizes the performance of different palladium catalysts in the coupling of the structurally analogous 5-bromonicotinic acid with phenylboronic acid. This data provides a strong indication of the expected catalyst performance for the title compound under similar conditions.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | 85-96 |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 90-98 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~95 |

Note: Yields are based on studies with 5-bromonicotinic acid and are intended to be illustrative. Optimization for this compound and different arylboronic acids is recommended.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive flow of inert gas, add the palladium catalyst.

-

Add the degassed solvent mixture via syringe.

-

Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

If the product precipitates, it can be isolated by filtration. Otherwise, separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol using Microwave Irradiation

Microwave-assisted synthesis can significantly reduce reaction times.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the solvent system to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the general protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting

Low yields in the Suzuki coupling of this compound can arise from several factors:

-

Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity. Using ligands that are more electron-donating and sterically bulky can sometimes mitigate this issue.

-

Dehalogenation: Reduction of the starting this compound to pyridine-2-carboxylic acid can be a significant side reaction.[2] This may be minimized by using milder bases or lower reaction temperatures.[2]

-

Protodeboronation: The boronic acid can be protonated and decompose, especially in the presence of water and base. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.

-

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is more likely to occur if the cross-coupling reaction is slow.

By carefully selecting the reaction parameters and being mindful of these potential side reactions, the Suzuki-Miyaura coupling can be a highly effective method for the synthesis of a wide range of 5-aryl-pyridine-2-carboxylic acids.

References

Application Notes and Protocols for the Esterification of 5-Bromopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 5-bromopyridine-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The protocols outlined below are based on established chemical literature and offer various strategies to accommodate different substrate sensitivities and laboratory capabilities.

Introduction

This compound is a versatile building block in medicinal chemistry and organic synthesis.[2][3] Its ester derivatives, such as the methyl or ethyl esters, are crucial intermediates for further functionalization, often through cross-coupling reactions at the bromine position or modifications of the ester group.[4] The choice of esterification method is critical and depends on factors such as the desired scale, the stability of other functional groups on the substrate, and the required purity of the final product. This document details several common and effective methods for this transformation.

Data Presentation: Comparison of Esterification Conditions

The following table summarizes various conditions for the esterification of this compound and related pyridine carboxylic acids.

| Method | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

| Thionyl Chloride | Thionyl chloride (SOCl₂) | None (reagent) | Methanol | 0°C to 50°C | 12 hours | 80% | A common and high-yielding method for methyl esters.[5] |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) | Excess Alcohol | Reflux | 4-8 hours | Variable | A classic equilibrium-driven reaction; requires excess alcohol.[6][7] |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC), Alcohol | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | 0°C to Room Temp. | 3 hours | Good | A mild method suitable for sensitive substrates; forms a urea byproduct.[8][9] |

| Anhydride Method | Pyridine-2-carboxylic Anhydride, Alcohol | 4-(Dimethylamino)pyridine (DMAP) | Toluene or Dichloroethane (DCE) | Room Temp. to Reflux | Variable | Good | Utilizes a pre-activated carboxylic acid derivative.[10] |

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the logical relationships of the esterification process.

Caption: General experimental workflow for the esterification of this compound.

Caption: Logical relationships between reaction conditions and outcomes in esterification.

Experimental Protocols

Protocol 1: Methyl Esterification using Thionyl Chloride

This protocol is highly effective for the synthesis of methyl 5-bromopyridine-2-carboxylate.[5]

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride (2.0-10.0 eq.) dropwise to the cooled solution while stirring.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50°C.[5]

-

Maintain the reaction at 50°C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove excess methanol and SOCl₂.[5]

-

Carefully quench the residue by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Collect the resulting solid product by filtration, wash with cold water, and dry under vacuum to afford methyl 5-bromopyridine-2-carboxylate.[5]

Protocol 2: General Fischer Esterification

This is a classic and cost-effective method for producing esters from carboxylic acids.[7]

Materials:

-

This compound

-

Anhydrous Alcohol (e.g., ethanol, large excess)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.) and a large excess of the anhydrous alcohol (e.g., 10-20 eq.), which also serves as the solvent.[6]

-

With caution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture while stirring.[6]

-

Heat the mixture to reflux and maintain for 4-8 hours, or until TLC/GC analysis indicates the consumption of the starting material.[6]

-

Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.[6]

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by flash column chromatography or distillation if necessary.

Protocol 3: Mild Esterification using DCC and DMAP

This method is suitable for substrates that are sensitive to harsh acidic conditions or high temperatures.[8][9]

Materials:

-

This compound

-

Alcohol (1.5-3.0 eq.)

-

Dicyclohexylcarbodiimide (DCC, 1.1 eq.)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.), the alcohol (1.5-3.0 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane.[8]

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq.) to the cooled solution in one portion.

-

Stir the mixture at 0°C for 5 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours.[9] A precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the precipitated DCU.

-

Wash the filtrate with 0.5 N HCl, followed by saturated aqueous NaHCO₃ solution.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography on silica gel.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]

- 5. This compound METHYL ESTER | 29682-15-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2-carboxylic acid is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position and a carboxylic acid at the 2-position on the pyridine ring allows for orthogonal functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the introduction of a wide array of substituents, making it a valuable substrate for the generation of diverse molecular libraries for drug discovery and the synthesis of complex target molecules.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, focusing on four major transformations: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle, illustrated below, typically involves a palladium(0) species as the active catalyst. The cycle consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation or Migratory Insertion:

-

In Suzuki-Miyaura and Sonogashira couplings, a transmetalation step occurs where an organometallic coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium(II) center.

-

In the Heck coupling, migratory insertion of an alkene into the palladium-carbon bond takes place.

-

For the Buchwald-Hartwig amination, coordination of the amine followed by deprotonation leads to a palladium-amido complex.

-

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the desired product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

It is important to note that the carboxylic acid group of the substrate can interact with the catalyst or reagents, particularly the base. In many cases, it is advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction to avoid potential side reactions and improve solubility. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if required.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds by coupling an organoboron compound (such as a boronic acid or its ester) with an organic halide. For this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. These conditions are based on protocols for structurally similar compounds and should serve as a starting point for optimization with this compound or its esters.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF | 80 | 24 | 85[1] |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF | 80 | 24 | 89[1] |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF | 80 | 24 | 82 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | Acetonitrile/Water (4:1) | 90 | 12 | 78 |

| 5 | Thiophene-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 18 | 91 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Methyl 5-bromopyridine-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add methyl 5-bromopyridine-2-carboxylate, the arylboronic acid, and the base.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[1]

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the anhydrous and degassed solvent via syringe.

-

Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-pyridine-2-carboxylic acid methyl ester.

-

If the carboxylic acid is desired, the resulting ester can be hydrolyzed using standard procedures (e.g., LiOH in THF/water).

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. This reaction is a powerful tool for the formation of C-C bonds and the introduction of vinyl groups.

Data Presentation: Representative Heck Coupling Conditions

The following table presents typical conditions for the Heck coupling of bromopyridine derivatives with various alkenes. Esterification of this compound is generally recommended for this reaction.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100 | 24 | 88 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 80 | 4 | 92[2][3] |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | DMA | 120 | 18 | 75 |

| 4 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe (2.0) | 1,4-Dioxane | 110 | 24 | 65 |

| 5 | Cyclohexene | Pd(OAc)₂ (5) | - | Ag₂CO₃ (1.5) | Toluene | 120 | 36 | 50 |

Experimental Protocol: Heck Coupling

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

Application Notes & Protocols: Synthesis of 5-Aryl-Pyridine-2-Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Aryl-pyridine-2-carboxylic acids are a class of heterocyclic compounds that serve as crucial structural motifs in medicinal chemistry and materials science. Their derivatives are found in numerous pharmaceuticals and biologically active molecules due to their ability to act as versatile scaffolds and chelating agents.[1] The synthesis of these compounds with high efficiency and modularity is therefore of significant interest. The most prevalent and versatile methods for constructing the C-C bond between the pyridine ring and the aryl group involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. These methods offer a modular approach, allowing for the combination of various substituted pyridines and aryl partners.

This document provides detailed protocols and application notes for the synthesis of 5-aryl-pyridine-2-carboxylic acids, focusing on palladium-catalyzed cross-coupling methodologies.

Primary Synthetic Strategy: Cross-Coupling Reactions

The most direct and widely adopted strategy for synthesizing 5-aryl-pyridine-2-carboxylic acids involves the cross-coupling of a 5-halopyridine-2-carboxylate with an appropriate organometallic reagent. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the catalytic cycle. Following the coupling reaction, the ester is hydrolyzed to yield the final carboxylic acid.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3] For the synthesis of the target compounds, a 5-halopyridine-2-carboxylate is coupled with an arylboronic acid.

Caption: General workflow for the synthesis of 5-aryl-pyridine-2-carboxylic acids via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of methyl 5-bromopyridine-2-carboxylate with a generic arylboronic acid.

Materials:

-

Methyl 5-bromopyridine-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)[4]

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0-3.0 equiv)[5]

-

Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)[5]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

-

Preparation: In a flame-dried Schlenk flask or reaction vial, combine methyl 5-bromopyridine-2-carboxylate, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst to the flask.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture with stirring to 85-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude 5-aryl-pyridine-2-carboxylate intermediate by column chromatography on silica gel.

-

Hydrolysis:

-

Dissolve the purified ester in a suitable solvent (e.g., THF/Methanol/Water).

-

Add an excess of a base (e.g., Lithium Hydroxide or Sodium Hydroxide) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with an acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 5-bromo-pyridines with various arylboronic acids, adapted from similar reported syntheses.[5][6]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenyl- | Pd(PPh₃)₄ (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 88 |